4-fluorobutanoic Acid
Overview
Description
4-Fluorobutanoic Acid, also known as 4-Fluorobutyric acid, is a chemical compound with the molecular formula C4H7FO2 . It is used in industrial and scientific research .
Molecular Structure Analysis
The molecular formula of 4-fluorobutanoic Acid is C4H7FO2 . It has an average mass of 106.096 Da and a monoisotopic mass of 106.043007 Da .Physical And Chemical Properties Analysis
4-Fluorobutanoic Acid has a density of 1.1±0.1 g/cm3, a boiling point of 195.8±10.0 °C at 760 mmHg, and a vapor pressure of 0.2±0.8 mmHg at 25°C . It has a flash point of 72.2±19.0 °C and an index of refraction of 1.388 . It has 2 H bond acceptors, 1 H bond donor, and 3 freely rotating bonds .Scientific Research Applications
Enzyme Inactivation
4-Fluorobutanoic acid and its derivatives are potent inactivators of GABA transaminase, a key enzyme in GABA neurotransmitter metabolism. This mechanism is utilized in studies to understand the enzyme's role in neurotransmission and to design potential therapeutic agents. The synthesis and mechanism of action of these compounds have been extensively studied (Mathew, Invergo, & Silverman, 1985); (Silverman & Levy, 1981).
Synthesis of Fluorinated Amino Acids
4-Fluorobutanoic acid and related compounds are used in the stereoselective synthesis of fluorinated α-amino acids. These synthesized amino acids find applications in medicinal chemistry and biochemistry, aiding in understanding protein structures and functions (Laue, Kröger, Wegelius, & Haufe, 2000).
Fluorinated Compounds in Nature and Biotechnology
Fluorinated compounds, including 4-fluorobutanoic acid, are rare in nature but have significant applications. The study of these compounds, their natural production, and the fluorinase enzyme open up biotechnological prospects, particularly in medical imaging and radiotracer development (Carvalho & Oliveira, 2017).
Stereoelectronic Effects in Enzymatic Reactions
The presence of a fluorine atom in compounds like 4-fluorobutanoic acid alters their electronic profile and impacts enzymatic reactions. These alterations are crucial for understanding the mechanism of enzyme-substrate interactions and designing enzyme inhibitors (Gökcan & Konuklar, 2014).
Development of Fluorinated Polymers
Fluorinated polymers with short perfluorobutyl side chains, derived from compounds like 4-fluorobutanoic acid, have been synthesized for various applications. These polymers demonstrate super wetting performance on diverse substrates, making them suitable for nonstick and self-cleaning applications in daily life (Jiang, Zhang, Wang, Zhang, Zhan, & Chen, 2016).
Transport and Inhibition Studies in Neurobiology
4-Fluorobutanoic acid analogs have been used to study the transport and inhibition mechanisms of gamma-aminobutyric acid (GABA) in the brain. These studies are significant for understanding the synaptic action and transport system of GABA, a major inhibitory neurotransmitter in the brain (Crites, Malizia, & Tunnicliff, 2002).
Safety And Hazards
4-Fluorobutanoic Acid is toxic if swallowed or in contact with skin, and it causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include avoiding breathing dust, mist, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
properties
IUPAC Name |
4-fluorobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7FO2/c5-3-1-2-4(6)7/h1-3H2,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDXSWIQVLYXSSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)CF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60274508 | |
Record name | 4-fluorobutanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60274508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluorobutanoic Acid | |
CAS RN |
462-23-7 | |
Record name | 4-Fluorobutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=462-23-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-fluorobutanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60274508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-fluorobutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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